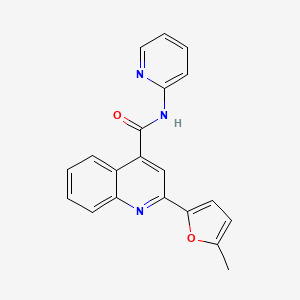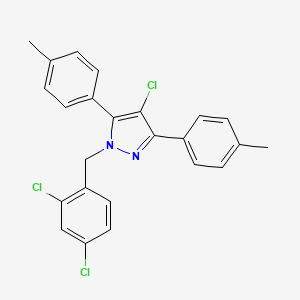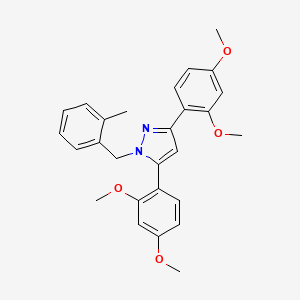![molecular formula C17H15N3O4 B10933716 methyl 6-(1,3-benzodioxol-5-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B10933716.png)
methyl 6-(1,3-benzodioxol-5-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-(1,3-benzodioxol-5-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a complex organic compound that belongs to the class of pyrazolopyridines This compound is characterized by the presence of a benzodioxole ring fused to a pyrazolopyridine core, with a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-(1,3-benzodioxol-5-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde.
Construction of the Pyrazolopyridine Core: This step involves the condensation of appropriate pyrazole and pyridine derivatives under controlled conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(1,3-benzodioxol-5-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazolopyridine core, especially at positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazolopyridine derivatives.
Scientific Research Applications
Methyl 6-(1,3-benzodioxol-5-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the design of new drugs, particularly for its anti-cancer and anti-inflammatory properties.
Materials Science: The compound is explored for its use in organic electronics and as a building block for novel polymers.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Mechanism of Action
The mechanism of action of methyl 6-(1,3-benzodioxol-5-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves hydrogen bonding, hydrophobic interactions, and π-π stacking with aromatic residues in the target protein .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-(1,3-benzodioxol-5-yl)-5,6-dimethoxy-1H-indole-2-carboxylate
- (6S,12aR)-6-(1,3-Benzodioxol-5-yl)-2-methyl-2,3,6,7,12,12a-hexahydropyrazino[1’,2’:1,6]pyrido[3,4-b]indole-1,4-dione
Uniqueness
Methyl 6-(1,3-benzodioxol-5-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its benzodioxole ring and pyrazolopyridine core provide a versatile scaffold for further functionalization and optimization in drug design .
Properties
Molecular Formula |
C17H15N3O4 |
|---|---|
Molecular Weight |
325.32 g/mol |
IUPAC Name |
methyl 6-(1,3-benzodioxol-5-yl)-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxylate |
InChI |
InChI=1S/C17H15N3O4/c1-9-15-11(17(21)22-3)7-12(18-16(15)20(2)19-9)10-4-5-13-14(6-10)24-8-23-13/h4-7H,8H2,1-3H3 |
InChI Key |
JRWJIUFRGMZOJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC4=C(C=C3)OCO4)C(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-dichloro-5-(dimethylsulfamoyl)-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)benzamide](/img/structure/B10933637.png)
![N-(1-benzyl-1H-pyrazol-3-yl)-5-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B10933638.png)

![7-[({4-[3-(difluoromethoxy)phenyl]pyrimidin-2-yl}sulfanyl)methyl]-2-methylpyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B10933642.png)
![2-{[4-(3,5-dichlorophenyl)pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B10933645.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B10933647.png)

![N-(2,4-difluorophenyl)-6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10933654.png)
![2-(1-methyl-1H-pyrazol-4-yl)-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B10933655.png)

![N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-5-(5-ethylthiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10933680.png)
![3-(4-fluorophenyl)-6-phenyl-N-(tetrahydrofuran-2-ylmethyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10933697.png)
![4-(5-{3-[(2-Methoxyphenoxy)methyl]phenyl}-1,3,4-oxadiazol-2-yl)pyridine](/img/structure/B10933706.png)
![2-[4-chloro-3,5-bis(4-chlorophenyl)-1H-pyrazol-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B10933712.png)
